5-Bromo-4-chloro-3-methyl-1,2-oxazole
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Overview
Description
5-Bromo-4-chloro-3-methylisoxazole is a halogenated isoxazole derivative. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. The presence of bromine and chlorine atoms in the isoxazole ring makes 5-Bromo-4-chloro-3-methylisoxazole a valuable compound in organic synthesis and medicinal chemistry due to its unique reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-3-methylisoxazole can be achieved through various methods. One common approach involves the halogenation of isoxazol-5-ones with phosphorus(V) oxohalides in the presence of an organic base such as triethylamine. This method typically yields 5-bromo(chloro)isoxazoles in moderate to high yields .
Industrial Production Methods: Industrial production of 5-Bromo-4-chloro-3-methylisoxazole often involves large-scale halogenation reactions using efficient and cost-effective reagents. The use of metal-free synthetic routes has also been explored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-chloro-3-methylisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: Isoxazole derivatives are known to participate in (3 + 2) cycloaddition reactions with alkynes and nitrile oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace halogen atoms.
Cycloaddition: Copper(I) or ruthenium(II) catalysts are commonly employed for cycloaddition reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as azides or nitriles can be obtained.
Cycloaddition Products: The reaction with alkynes and nitrile oxides yields substituted isoxazoles.
Scientific Research Applications
5-Bromo-4-chloro-3-methylisoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-3-methylisoxazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The presence of halogen atoms enhances its binding affinity to biological targets, leading to its potential therapeutic effects .
Comparison with Similar Compounds
- 5-Bromo-3-methylisoxazole
- 4-Chloro-3-methylisoxazole
- 5-Chloro-3-methylisoxazole
Comparison: 5-Bromo-4-chloro-3-methylisoxazole is unique due to the presence of both bromine and chlorine atoms in the isoxazole ring. This dual halogenation enhances its reactivity and potential biological activities compared to its mono-halogenated counterparts .
Properties
CAS No. |
90288-64-5 |
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Molecular Formula |
C4H3BrClNO |
Molecular Weight |
196.43 g/mol |
IUPAC Name |
5-bromo-4-chloro-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C4H3BrClNO/c1-2-3(6)4(5)8-7-2/h1H3 |
InChI Key |
YHDVOWKXURBDDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1Cl)Br |
Origin of Product |
United States |
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